(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, this compound has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties. It is being investigated for its ability to inhibit the growth of certain bacteria and reduce inflammation in cellular models.
Medicine
In medicine, the compound is being explored for its potential anticancer properties. Early research suggests that it may interfere with cancer cell proliferation and induce apoptosis in certain cancer cell lines.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in microbial growth, inflammation, and cancer cell proliferation. The compound may inhibit enzyme activity or interfere with signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class with diverse biological activities.
Benzaldehyde derivatives: Compounds with similar aromatic structures and substituents.
Uniqueness
What sets (5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the ethoxy and hydroxy groups on the aromatic ring, along with the thiazolidinone core, makes it a compound of interest for further research and development.
Properties
Molecular Formula |
C13H13NO3S2 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13NO3S2/c1-3-17-9-6-4-5-8(11(9)15)7-10-12(16)14(2)13(18)19-10/h4-7,15H,3H2,1-2H3/b10-7+ |
InChI Key |
IPUWSWJKHFNHHA-JXMROGBWSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C/2\C(=O)N(C(=S)S2)C |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)S2)C |
Origin of Product |
United States |
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